molecular formula C12H15N3O B2863428 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine CAS No. 1049988-80-8

1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine

Cat. No. B2863428
M. Wt: 217.272
InChI Key: IBFYMNWMDGFULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine, also known as 4-MeOPP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrazole-based compounds and is structurally similar to other psychoactive substances such as MDMA and amphetamine. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the versatility of pyrazole derivatives in synthetic chemistry. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis has led to the formation of diamides. This process demonstrates the compound's utility in the synthesis of complex organic molecules (Agekyan & Mkryan, 2015). Additionally, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles highlights the compound's role in creating substances with potential pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Activity

Studies on Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have demonstrated antimicrobial activity. This indicates the potential of 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine derivatives in the development of new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Antifungal Activity

Molecular docking studies of certain pyrazole derivatives have shown a probable effect on the activity of 14α-demethylase lanosterol, suggesting the need for further investigation into their antifungal properties. This highlights the compound's relevance in the development of new antifungal agents (Fedotov, Hotsulia, & Panasenko, 2022).

Material Science and Structural Analysis

The structural characterization and analysis of pyrazoline derivatives, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, have contributed to the understanding of intermolecular interactions in crystal structures, which is essential for the design of materials with specific properties (Delgado et al., 2020).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFYMNWMDGFULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine

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